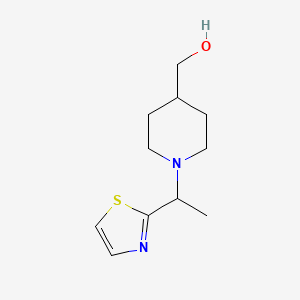![molecular formula C25H21N3O3S B2388509 N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide CAS No. 1223830-17-8](/img/structure/B2388509.png)
N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a complex organic compound characterized by a unique structure that combines chromone and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the condensation of 3-methylthiobenzaldehyde with ethyl acetoacetate, forming a benzylidene intermediate. This intermediate undergoes cyclization with hydrazine hydrate, producing the chromeno[2,3-c]pyrazole core. Finally, acylation with N-(3-(methylthio)phenyl)acetamide yields the target compound. The reactions are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound might involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors for precise control of reaction conditions and the implementation of continuous flow processes to enhance efficiency and consistency. Purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group in the chromone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions: Reagents commonly used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve appropriate solvents (e.g., ethanol, methanol, dichloromethane), controlled temperatures, and specific catalysts to facilitate the desired transformations.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is used as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds with potential therapeutic and material applications.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Preliminary studies suggest it may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development and biomedical research.
Medicine: In the medical field, this compound is investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways and molecular targets could lead to the development of new medications for various diseases.
Industry: In industry, this compound finds applications in the synthesis of advanced materials, including polymers and nanomaterials. Its structural features contribute to the development of materials with unique properties such as enhanced stability, conductivity, and reactivity.
Mécanisme D'action
The mechanism by which N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation and survival. The compound’s anti-inflammatory effects could be attributed to its ability to modulate the production of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other chromeno[2,3-c]pyrazole derivatives, which share the core structure but differ in the substituents attached to the phenyl rings or the chromone moiety. Some examples are:
2-phenylchromeno[2,3-c]pyrazole
2-(4-methylphenyl)chromeno[2,3-c]pyrazole
2-(3-chlorophenyl)chromeno[2,3-c]pyrazole
Uniqueness: What sets N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide apart is its methylthio phenyl substituent, which enhances its reactivity and potential biological activities. This unique feature could provide advantages in applications where enhanced reactivity or specific biological interactions are desired.
This compound is a compound with broad scientific interest, spanning organic synthesis, biological research, medicinal chemistry, and industrial applications. Its unique structure and versatile reactivity make it a valuable subject of study with the potential for significant contributions to multiple fields.
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-32-20-12-7-9-18(15-20)26-23(29)16-27-25-21(14-17-8-5-6-13-22(17)31-25)24(30)28(27)19-10-3-2-4-11-19/h2-13,15H,14,16H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHDMQIPPZBFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2388426.png)
![6-(4-Fluorophenyl)-2-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2388427.png)

![Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2388432.png)
![5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2388435.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2388436.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2388437.png)


![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388443.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)
![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)


